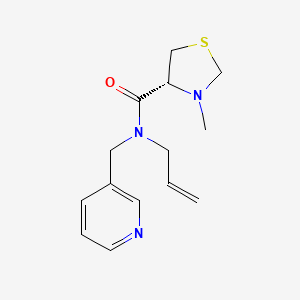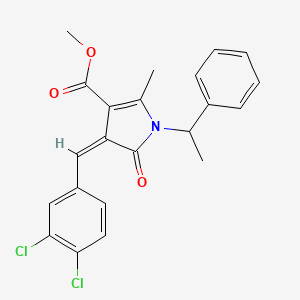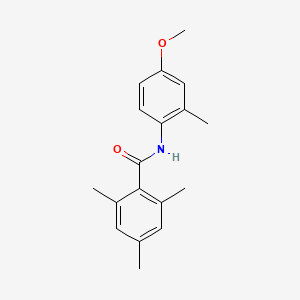
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide, also known as AMPT, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide is based on its ability to inhibit tyrosine hydroxylase, which is a key enzyme in the synthesis of dopamine and other catecholamines. By blocking this enzyme, (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide reduces the production of these neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including alterations in dopamine and norepinephrine levels, changes in heart rate and blood pressure, and alterations in mood and behavior. These effects make (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide a valuable tool for researchers studying the role of dopamine and other catecholamines in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide in scientific research is its ability to selectively inhibit tyrosine hydroxylase, allowing researchers to study the specific role of dopamine and other catecholamines in various physiological and pathological processes. However, there are also some limitations to using (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide, including the potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are a number of potential future directions for research on (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and its effects on dopamine and other neurotransmitter systems. These include studies of the role of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide in drug addiction, psychiatric disorders, and other pathological conditions, as well as investigations into the potential therapeutic applications of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and related compounds. Additionally, further research is needed to fully understand the mechanisms underlying the effects of (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide and to optimize its use as a research tool.
Méthodes De Synthèse
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of allylamine with 3-methyl-1,3-thiazolidine-4-carboxylic acid, followed by the addition of pyridine-3-carboxaldehyde. The resulting compound can then be purified using standard techniques such as chromatography.
Applications De Recherche Scientifique
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been used in a wide range of scientific research applications, including studies of neurotransmitter systems, drug addiction, and psychiatric disorders. In particular, (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. This makes (4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide a useful tool for studying the role of dopamine in various physiological and pathological processes.
Propriétés
IUPAC Name |
(4R)-3-methyl-N-prop-2-enyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-3-7-17(9-12-5-4-6-15-8-12)14(18)13-10-19-11-16(13)2/h3-6,8,13H,1,7,9-11H2,2H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXTZFYKIKMEGO-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CSCC1C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CSC[C@H]1C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-N-allyl-3-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazolidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-[(ethylsulfonyl)amino]isophthalate](/img/structure/B5495560.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)

![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5495578.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5495585.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)


![4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5495606.png)
![N-(2-{2-[3-(cyclopentyloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5495617.png)
![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5495628.png)
![4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine](/img/structure/B5495638.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5495646.png)
